Cpa-c(D-Cys-Pal-D-Trp-Lys-Val-Cys)-Cpa-amide, also known as SB-710411, is a synthetic peptide designed as a selective antagonist for the human urotensin-II receptor. Urotensin-II is a potent vasoconstrictor peptide implicated in various cardiovascular diseases, making its receptor an important therapeutic target. The development of selective antagonists like SB-710411 can provide insights into the physiological roles of urotensin-II and potential therapeutic applications in cardiovascular disorders.
SB-710411 falls under the category of peptidic urotensin-II receptor antagonists. This classification is significant for its potential applications in treating conditions associated with elevated levels of urotensin-II, such as hypertension and heart failure.
The synthesis of SB-710411 employs solid-phase peptide synthesis techniques combined with post-synthetic modifications. The synthesis process typically involves:
The amidation step, crucial for forming the C-terminal amide, involves treating the protected peptide with a suitable amine in the presence of a base such as diisopropylethylamine . This step is essential for enhancing the stability and bioactivity of the peptide.
The molecular structure of SB-710411 includes several key features:
The molecular formula can be represented as follows:
SB-710411 primarily acts as an antagonist at the urotensin-II receptor, inhibiting receptor-mediated contractions in vascular tissues. The compound has been shown to effectively block urotensin-II induced contractions in rat isolated thoracic aorta models .
The pharmacological activity is characterized by a competitive antagonism mechanism, where SB-710411 shifts the concentration-response curve of urotensin-II without affecting the maximum response (E_max) . This indicates that it competes with urotensin-II for binding to its receptor.
The mechanism by which SB-710411 exerts its effects involves:
Studies have demonstrated that at a concentration of 10 μM, SB-710411 significantly inhibits hU-II-induced contractions with a pK_b value of approximately 6.38 ± 0.11 .
SB-710411 has significant potential applications in scientific research and therapeutics:
Urotensin-II (U-II), a cyclic neuropeptide, is recognized as one of the most potent mammalian vasoconstrictors, acting through its cognate G protein-coupled receptor (UT receptor, or UTR). Its biological activity resides predominantly in a conserved cyclic hexapeptide core (Cys-Phe-Trp-Lys-Tyr-Cys), with the N-terminal segment showing variability across species [1] [7]. Dysregulation of the U-II/UTR system is implicated in cardiovascular pathologies (e.g., heart failure, atherosclerosis, hypertension), characterized by receptor upregulation and heightened vasoconstrictive, proliferative, and fibrotic responses [1] [8] [9]. Antagonizing UTR presents a therapeutic strategy, necessitating ligands with high affinity and selectivity. SB-710411 emerged as an early peptidic antagonist crucial for probing UTR's pathophysiological roles.
The development of SB-710411 (Cpa-c[D-Cys-Pal-D-Trp-Lys-Val-Cys]-Cpa-amide) stemmed from structure-activity relationship (SAR) studies on endogenous U-II and structural parallels with somatostatin receptor ligands. Key design elements include:
Table 1: Key U-II Analogues and Somatostatin Scaffolds Influencing SB-710411 Design
Compound | Sequence/Structure | Key Features | Activity (Relevant System) | Ref (within results) |
---|---|---|---|---|
Human U-II | H-Glu-Thr-Pro-Asp-c[CFWKYC]-Val-OH | Endogenous ligand; conserved cyclic core (CFWKYC) | Full agonist (pEC₅₀ ~8-10) | [1] |
U-II(4-11) | H-Asp-c[CFWKYC]-Val-OH | Minimal fully active fragment | Full agonist (EC₅₀ = 0.12 ± 0.03 nM at hUT) | [1] |
Somatostatin-14 | ...C[KNFFWKTFTSC]OH | Shared cyclic motif with U-II; binds SST receptors | Weak partial agonist at UT (µM range) | [1][9] |
Somatostatin Antagonist Template | Cpa-c[D-Cys-Xxx-D-Trp-Lys-Yyy-Cys]-Cpa-NH₂ | Parent scaffold for SB-710411 | Variable SST receptor affinity/activity | [3][6][9] |
SB-710411 | Cpa-c[D-Cys-Pal-D-Trp-Lys-Val-Cys]-Cpa-NH₂ | Xxx=Pal (3-Pal), Yyy=Val; Incorporates U-II core elements (Val, cyclic constraint) | Competitive UT antagonist (pKb 6.28 in rat aorta) | [3][5] |
Pharmacological characterization confirmed SB-710411 acts as a competitive, surmountable antagonist at the rat UT receptor. In rat isolated aorta:
A critical nuance is its species-specificity. SB-710411 demonstrated potent antagonism at the rat UT receptor but behaved as a partial agonist at the human recombinant UT receptor expressed in HEK293 cells [3] [9]. This highlights significant differences in UT receptor pharmacology between species and a limitation of SB-710411 for studying human systems in vitro.
SB-710411 exemplifies the convergence of U-II and somatostatin receptor ligand design, driven by shared structural motifs and receptor homology:
Table 2: Structural Comparison of SB-710411 with U-II Core and Somatostatin Analogues
Feature | Human U-II Core (c[CFWKYC]) | Somatostatin-14 Core Region | SB-710411 Core (c[D-Cys-Pal-D-Trp-Lys-Val-Cys]) | Functional Implication |
---|---|---|---|---|
Cyclic Constraint | Disulfide (Cys¹-Cys⁶) | Disulfide (Cys³-Cys¹⁴) | Disulfide (D-Cys¹-D-Cys⁷) | Essential for bioactive conformation in all peptides. |
Key Aromatic Residue | Phe⁷ | Phe⁷/Phe¹¹ | Pal³ (3-Pal, aromatic) | Mimics U-II Phe⁷/SST Phe; crucial for hydrophobic pocket interaction. D-Trp alters geometry. |
Key Tryptophan Residue | Trp⁸ (L) | Trp⁸ (L) | D-Trp⁴ (D) | D-configuration in SB-710411 disrupts agonist conformation vs. U-II/SST L-Trp. |
Key Basic Residue | Lys⁹ (L) | Lys⁹ (L) | Lys⁵ (L) | Conserved Lys for ionic/charge interactions. |
C-Terminal Residue (Core) | Tyr¹⁰ | Thr¹⁰/Ser¹³ | Val⁶ | Matches Val¹¹ in U-II(4-11); hydrophobic. SST has polar residues. |
N-Terminal Cap | Asp⁴ (U-II(4-11)) | Ala¹ (varies) | Cpa-NH- (N-term & Sidechain) | Bulky hydrophobic caps (Cpa) enhance affinity/stability vs. native polar/acidic residues. |
Backbone Configuration | L-amino acids | L-amino acids | D-Cys¹, D-Trp⁴ | D-amino acids confer metabolic stability and modulate receptor interaction profile. |
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7